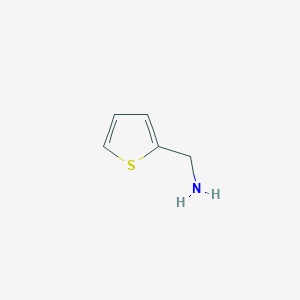

2-Thiophenemethylamine

描述

Structure

3D Structure

属性

IUPAC Name |

thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKJJPMGAWGYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075343 | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27757-85-3, 7404-63-9, 55230-88-1 | |

| Record name | 2-Thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27757-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Thienylmethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Thienylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027757853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055230881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-thienylmethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-thienylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Crucial Role of Thiophene Derivatives in Chemistry

Thiophene (B33073), a five-membered heterocyclic ring containing a sulfur atom, and its derivatives are cornerstones of modern chemistry. ontosight.ainumberanalytics.com Their structural similarity to benzene (B151609), yet with distinct electronic properties due to the presence of the sulfur atom, makes them highly versatile building blocks in organic synthesis. numberanalytics.comcognizancejournal.com The thiophene moiety is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This is attributed to its ability to enhance drug-receptor interactions and its synthetically accessible sites for modification. nih.gov

Thiophene derivatives are integral to a wide array of pharmaceuticals, including antihistamines, antipsychotics, and anti-inflammatory drugs. numberanalytics.comnih.gov Beyond medicine, these compounds are pivotal in the development of advanced materials such as organic electronics, photovoltaics, and polymers. ontosight.ainumberanalytics.com Their excellent optical and electrical properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ainih.gov

A Look Back: the Research Journey of 2 Thiophenemethylamine

The journey of 2-Thiophenemethylamine in chemical research is intrinsically linked to the broader exploration of thiophene (B33073) chemistry, which began with the discovery of thiophene itself in 1883 by Victor Meyer. numberanalytics.com Initially considered an impurity in benzene (B151609), the unique properties of thiophene soon established it as an important compound in its own right. numberanalytics.com

The synthesis of this compound, an amine derivative of thiophene, typically involves the reaction of thiophene with reagents like chloroacetonitrile, followed by a reduction step to form the amine. ontosight.ai Early research into this compound and its derivatives likely focused on fundamental synthesis and characterization. Over time, as the significance of thiophene in medicinal chemistry became more apparent, researchers began to explore the biological activities of compounds incorporating the this compound scaffold. ontosight.ai

A significant aspect of its historical development lies in its use as a versatile intermediate in organic synthesis. For instance, it is a key component in the synthesis of the diuretic azosemide (B1666452) and the anthelmintic drug cininium chlorbesilate. qyresearch.in The compound has also been utilized in the synthesis of Schiff bases, which are important intermediates and ligands in coordination chemistry. researchgate.netrsc.org

On the Horizon: Current and Future Research Directions

Established Synthetic Routes for this compound and its Analogues

The synthesis of this compound and its related compounds can be achieved through several well-documented methods. These approaches offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Amidation Reactions and Catalytic Approaches

Amidation reactions represent a fundamental approach for the formation of C-N bonds, and catalytic methods have been developed to facilitate this transformation efficiently. The Goldberg amidation, a copper-catalyzed N-arylation of amides, has been shown to be effective for the synthesis of N-aryl amides. A notable catalytic system for this reaction involves the use of copper(I) oxide (Cu₂O) in conjunction with N,N'-bis(thiophen-2-ylmethyl)oxalamide as a ligand. nih.govnih.govchemrxiv.org This system has proven effective for the amidation of less reactive (hetero)aryl chlorides with a wide range of aromatic and aliphatic primary amides, offering good to excellent yields. nih.govnih.govchemrxiv.org While direct synthesis of this compound via this method is not explicitly detailed, the utility of the N,N'-bis(thiophen-2-ylmethyl)oxalamide ligand highlights the importance of thiophene-containing structures in developing effective catalysts for amidation reactions. nih.govnih.govchemrxiv.org

| Catalyst System | Reactants | Product Type | Ref. |

| Cu₂O/N,N'-bis(thiophen-2-ylmethyl)oxalamide | (Hetero)aryl chlorides, Primary amides | N-Aryl amides | nih.govnih.govchemrxiv.org |

Condensation Reactions with Carbonyl Compounds

Condensation reactions between this compound and various carbonyl compounds are a common method for synthesizing a wide array of derivatives, particularly Schiff bases (imines). These reactions are typically straightforward and proceed by reacting the primary amine with an aldehyde or ketone, often with acid catalysis and removal of water. rsc.orgmasterorganicchemistry.com

For instance, this compound readily reacts with aldehydes such as 4-pyridinecarboxaldehyde (B46228) and 2-quinolinecarboxaldehyde (B31650) in hot anhydrous ethanol (B145695) with a few drops of glacial acetic acid to form the corresponding imines, (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine and (E)-1-(quinolin-2-yl)-N-(thiophen-2-ylmethyl)methanimine, respectively. rsc.orgmdpi.com Similarly, reaction with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) yields the Schiff base 2-methoxy-6-{[(thiophen-2-yl)methyl]imino}methyl}phenol. nih.gov These imine derivatives are valuable intermediates in the synthesis of more complex molecules and coordination compounds. rsc.org

| Carbonyl Compound | Product | Ref. |

| 4-Pyridinecarboxaldehyde | (E)-1-(Pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine | rsc.orgmdpi.com |

| 2-Quinolinecarboxaldehyde | (E)-1-(Quinolin-2-yl)-N-(thiophen-2-ylmethyl)methanimine | mdpi.com |

| o-Vanillin | 2-Methoxy-6-{[(thiophen-2-yl)methyl]imino]methyl}phenol | nih.gov |

Specific Preparative Methods (e.g., reaction with bis(thiophene-2-carboxaldehyde))

The reaction of primary amines with two equivalents of an aldehyde can lead to the formation of di-substituted products. While a direct reaction of this compound with bis(thiophene-2-carboxaldehyde) is not extensively detailed in readily available literature, a related reaction involving the double condensation of o-vanillin with this compound has been reported. sigmaaldrich.com This reaction yields a crystalline solid, (o-VA)₂TPNH₂, which incorporates two o-vanillin fragments. sigmaaldrich.com Another specific preparative method involves the reaction of 2-thiophene carboxaldehyde with hydrazine (B178648) hydrate, which results in the formation of thiophene-2-carbaldehyde (B41791) azine. biocompare.com

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. d-nb.infofishersci.ca This two-step, one-pot process involves the initial formation of an imine from a ketone or aldehyde and an amine, followed by the in-situ reduction of the imine to the corresponding amine. d-nb.infofishersci.ca this compound is a valuable reactant in such strategies, particularly in organocatalyzed asymmetric reductive aminations of ketones. semanticscholar.orgd-nb.infoosti.govresearchgate.net

In these reactions, this compound is coupled with a ketone in the presence of a chiral catalyst and a reducing agent to produce chiral secondary amines. This method is crucial for the synthesis of enantiomerically enriched compounds, which are of significant interest in medicinal chemistry. nih.govdntb.gov.ua For example, the direct asymmetric reductive amination of 2-acetylthiophene (B1664040) with various primary alkyl amines has been successfully achieved using an iridium catalyst, yielding the corresponding chiral amines in high yield and good enantioselectivity. osti.gov The general applicability of reductive amination is further demonstrated by the successful synthesis of N-benzyl-1-(thiophen-2-yl)methanamine from thiophene-2-carbaldehyde and benzylamine (B48309) using sodium borohydride (B1222165) as the reducing agent. dntb.gov.ua

| Carbonyl Compound | Amine | Product | Key Features | Ref. |

| Ketones | This compound | Chiral secondary amines | Organocatalyzed, Asymmetric | semanticscholar.orgosti.gov |

| 2-Acetylthiophene | Primary alkyl amines | Chiral amines | Iridium-catalyzed, Asymmetric | osti.gov |

| Thiophene-2-carbaldehyde | Benzylamine | N-Benzyl-1-(thiophen-2-yl)methanamine | Sodium borohydride reduction | dntb.gov.ua |

Aerobic Oxidative Coupling of Amines

The aerobic oxidative coupling of amines to form imines represents a greener alternative to traditional condensation methods, as it utilizes molecular oxygen from the air as the oxidant. mdpi.comsemanticscholar.orgarkat-usa.org Copper-based catalytic systems are often employed for this transformation. semanticscholar.orgarkat-usa.org this compound has been shown to undergo this reaction, although it is sometimes found to be less reactive than other amines like benzylamine. semanticscholar.org For instance, mesoporous copper aluminum mixed metal oxides have been used as catalysts for the aerobic oxidative homocoupling of primary amines, including this compound. semanticscholar.org

In some cases, the oxidative coupling can lead to unexpected products. For example, the reaction of this compound in the presence of a Ag(I) salt led to the homo-coupling of the amine to form a new imine derivative, (E)-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanimine, in situ. mdpi.com This observation suggests an alternative synthetic route to imines promoted by metal ions. mdpi.com

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and developing new synthetic strategies.

The formation of imines from this compound and carbonyl compounds generally proceeds through a well-established mechanism involving the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. masterorganicchemistry.com This intermediate then undergoes dehydration, often facilitated by acid catalysis, to yield the final imine product. masterorganicchemistry.com The rate-determining step can vary depending on the pH of the reaction medium.

In reductive amination, the initial imine formation is followed by reduction. The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) is advantageous as it is selective for the protonated iminium ion over the starting ketone or aldehyde, thus preventing the premature reduction of the carbonyl compound. d-nb.info

Proposed Reaction Mechanisms and Intermediates

The synthesis of derivatives from this compound often proceeds through well-understood reaction mechanisms involving key intermediates. A primary example is the formation of Schiff bases, which occurs via the condensation reaction of the primary amine with a carbonyl compound, such as an aldehyde or ketone. mdpi.com This reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond characteristic of an imine or Schiff base. mdpi.comsemanticscholar.org

Another significant reaction pathway is the Mannich condensation, utilized in the synthesis of benzoxazine monomers. mdpi.comnih.gov In this one-pot, multi-component reaction, this compound reacts with a phenolic compound (like daidzein) and paraformaldehyde. mdpi.com The mechanism involves the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol (B47542) to form the characteristic oxazine (B8389632) ring structure. mdpi.comresearchgate.net

More complex mechanisms have also been observed, such as an unexpected Ag(I)-promoted homo-coupling of this compound. mdpi.comdntb.gov.ua In this process, a pre-formed Schiff base complex undergoes a chemoselective hydrolytic cleavage of one of the imine ligands. The resulting this compound then homo-couples in situ to form a new imine derivative before coordinating to the silver(I) center. mdpi.comresearchgate.net This highlights how reaction conditions and reagents can lead to unforeseen intermediates and final products.

Influence of Catalysis on Reaction Outcomes

Catalysis plays a pivotal role in directing the synthetic pathways of this compound, enhancing reaction rates, and enabling specific transformations.

Acid Catalysis : In the synthesis of Schiff bases, a few drops of a weak acid like glacial acetic acid are commonly used as a catalyst. mdpi.comsemanticscholar.org The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. It also aids in the final dehydration step of the hemiaminal intermediate. mdpi.com

Transition Metal Catalysis : Transition metals are instrumental in a variety of transformations. Silver(I) has been shown to promote an unusual homo-coupling of amines to form new imine derivatives, demonstrating how a metal can catalyze a cascade reaction involving bond cleavage and formation. mdpi.comsemanticscholar.org Copper catalysts, such as Cu(OAc)₂, are effective in multicomponent reactions for synthesizing heterocycles like multi-substituted pyrimidines. rsc.org A one-pot preparation of benzothiazoles from amines, including this compound, has been established using a copper(II) catalyst (CuCl(OH)·TMEDA) to facilitate aerobic cross-coupling and subsequent thiolation. rsc.org

Photocatalysis : A ruthenium complex-integrated metal-organic framework (MOF-Ru1) has been employed as a heterogeneous photocatalyst. nih.gov Under near-infrared light irradiation (740 nm), this catalyst can drive the C-N coupling of this compound to produce the corresponding imine with high yield (91%), showcasing a modern, light-driven catalytic approach. nih.gov

Chemoselective Transformations

Chemoselectivity is crucial when working with multifunctional molecules like this compound and its derivatives. Several studies have highlighted selective reactions at specific sites.

A notable example of chemoselectivity was observed during the synthesis of a silver(I) complex. mdpi.comdntb.gov.ua An unexpected chemoselective hydrolytic cleavage of one mole of a pre-formed Schiff base ligand occurred, followed by the in-situ homo-coupling of the resulting amine (thiophenemethylamine) to form a new imine ligand. mdpi.comresearchgate.net This process demonstrates the selective cleavage of one imine bond in the presence of others and the subsequent selective formation of a new one, all mediated by the Ag(I) center.

Photocatalysis using a MOF-Ru1 catalyst also demonstrates chemoselectivity. It enables the specific oxidative coupling of the primary amine group to form an imine without affecting the thiophene ring. nih.gov This method was shown to be effective for a range of benzylamine derivatives, including this compound. nih.gov

Furthermore, a copper-catalyzed, one-pot, three-component reaction for preparing benzothiazoles showcases high chemoselectivity. rsc.org The process involves an aerobic cross-coupling of amines followed by thiolation, successfully avoiding undesirable oxidation pathways that could lead to aldehydes or azobenzenes. rsc.org

Derivatization Strategies and Functionalization of the Thiophene Moiety

The this compound scaffold is a versatile building block for creating a diverse range of more complex molecules through various derivatization and functionalization strategies. These strategies exploit the reactivity of the amine group and the thiophene ring to synthesize Schiff bases, polymers, and unique hybrid molecules.

Synthesis of Schiff Bases from this compound

The formation of Schiff bases (imines) is one of the most common derivatization strategies for this compound. This is typically achieved through a straightforward condensation reaction between the primary amine of this compound and the carbonyl group of an aldehyde or ketone. mdpi.comresearchgate.net The reaction is often carried out in an alcohol solvent, such as anhydrous ethanol, and may be facilitated by gentle heating or refluxing. mdpi.com The addition of a catalytic amount of glacial acetic acid is common to promote the reaction. mdpi.comsemanticscholar.org This method has been used to synthesize a variety of Schiff bases by reacting this compound with different aldehydes, leading to ligands for metal complexes and other functional materials. mdpi.comresearchgate.netmdpi.com

| Aldehyde Reactant | Resulting Schiff Base/Derivative | Reference |

|---|---|---|

| 4-Pyridinecarboxaldehyde | (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine | mdpi.comsemanticscholar.org |

| 2-Quinolinecarboxaldehyde | Schiff base ligand for Ag(I) complexes | mdpi.com |

| 3-Formyl-4-methoxyphenylboronic acid | Novel thiophene Schiff base ligand (L) for transition metal complexes | researchgate.net |

| o-Vanillin | Poly-functional ligand (oVATPNH2) for Cu(II) and Zn(II) complexes | researchgate.net |

Formation of Polymeric Structures and Resins

This compound serves as a key monomer in the synthesis of advanced polymeric materials, particularly high-performance benzoxazine resins. mdpi.comresearchgate.net These thermosetting polymers are created through a Mannich condensation reaction, typically involving a phenol source, an amine (this compound), and formaldehyde (or paraformaldehyde). mdpi.comrsc.org

For instance, novel bio-based bisbenzoxazine resins have been synthesized using daidzein or resveratrol (B1683913) as the phenolic component, this compound as the amine, and paraformaldehyde. mdpi.comresearchgate.netresearchgate.net This synthesis is often performed as a one-pot reaction without the need for a catalyst. mdpi.com The resulting benzoxazine monomer contains the thiophene moiety as a functional group. Upon heating, the oxazine rings undergo ring-opening polymerization to form a highly cross-linked, three-dimensional network. mdpi.comresearchgate.net The inclusion of the thiophene ring can introduce multiple polymerization behaviors and enhance the thermal stability and char yield of the final polybenzoxazine, making it a promising material for fire-resistant applications. mdpi.comnih.govresearchgate.net

| Phenol Source | Amine Source | Formaldehyde Source | Resulting Monomer/Resin | Reference |

|---|---|---|---|---|

| Daidzein | This compound | Paraformaldehyde | Dd-tma (bisbenzoxazine resin) | mdpi.comresearchgate.net |

| Resveratrol | This compound | Not specified | RES-th (tri-functional benzoxazine) | researchgate.net |

| Phenol | This compound | Formaldehyde | 3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[e] Current time information in Bangalore, IN.sigmaaldrich.comoxazine (PH-ta) | rsc.org |

Preparation of Hybrid Molecules and Conjugates

This compound is a valuable reactant for constructing hybrid molecules and conjugates, where the thiophene-methylamine unit is combined with other distinct chemical entities to create compounds with novel properties.

Examples of such molecules include:

Naphthalene-thiophene hybrids : this compound has been used to prepare (Z)-1-((thiophen-2-ylmethylamino)methylene)naphthalen-2(1H)-one. sigmaaldrich.combiocompare.com This molecule combines the thiophene and naphthalene (B1677914) ring systems, which is a common strategy in the design of functional materials and bioactive compounds.

Fluorescent Sensors : It is a reactant in the synthesis of N-butyl-4-(p-methyloxy)-phenylethynyl-5-thiophenemethylamino-1,8-naphthalimide, a fluorescent sensor designed for the detection of Palladium (Pd²⁺) ions. sigmaaldrich.com

Triazole-linked Conjugates : The compound is used as a reactant to create triazole-linked-thiophene conjugates. sigmaaldrich.comdv-expert.org These structures are of interest as biomimetic models for studying processes like metal detoxification. sigmaaldrich.com

These examples demonstrate how this compound can be incorporated into larger, multifunctional molecular architectures, bridging different chemical domains to achieve specific functions.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound typically begins with the creation of a more complex ligand, most commonly a Schiff base. This is achieved through the condensation reaction of this compound with an aldehyde or ketone. semanticscholar.orgscispace.com For instance, Schiff bases have been prepared by reacting this compound with compounds like 4-pyridinecarboxaldehyde, o-vanillin, or thiophene-2-carbaldehyde. mdpi.comrsc.orgsciensage.info These Schiff base ligands are then reacted with metal salts, such as silver perchlorate, copper(II) chloride, or sodium tetrachloropalladate(II), in an appropriate solvent like ethanol or methanol (B129727) to yield the desired metal complexes. semanticscholar.orgsciensage.infonih.gov

Complexes derived from this compound ligands can be either mononuclear, containing a single metal center, or polynuclear, featuring multiple metal ions. The nuclearity is often influenced by the ligand's structure and the metal-to-ligand ratio used in the synthesis.

Mononuclear Complexes: A significant number of mononuclear complexes have been synthesized and characterized. For example, reacting pyridinyl imine ligands with various silver(I) salts in a 2:1 ligand-to-metal stoichiometry consistently yields discrete mononuclear complexes. scielo.org.za Similarly, four-coordinate mononuclear copper(II) complexes have been prepared using ligands derived from thiophenemethylamine that also contain imidazole (B134444), benzimidazole, or pyridine (B92270) moieties. nih.gov The interaction of a Schiff base from o-vanillin and this compound with copper(II) and zinc(II) ions also results in stable mononuclear coordination compounds with the general formula [M(ligand)₂]. rsc.org

Polynuclear Complexes: While less common in the reviewed literature for this compound specifically, polynuclear structures are a known feature of coordination chemistry. For instance, research on related thiophene complexes has led to the synthesis of dimeric ruthenium(II) compounds, such as [{Ru(η⁵-C₄Me₄S)Cl(µ-Cl)}₂], which can serve as a precursor for creating mononuclear derivatives. ucl.ac.uk The formation of polynuclear structures often depends on the ability of a ligand to bridge between two or more metal centers.

The design of ligands derived from this compound is crucial as it dictates the coordination environment and the resulting complex's geometry. nih.gov By modifying the aldehyde or ketone used for the Schiff base condensation, researchers can introduce different donor atoms and steric properties.

These ligands can coordinate to metal centers in various modes:

Bidentate Coordination: This is a common mode for Schiff base ligands. In complexes with Cu(II) and Zn(II), a ligand derived from o-vanillin and this compound acts as a bidentate ligand, coordinating through the phenoxo oxygen and the imine nitrogen atom. rsc.orgias.ac.in In some Ag(I) complexes, ligands coordinate in an N,N-bidentate manner via the imine nitrogen and a nitrogen atom from another part of the ligand, such as a quinoline (B57606) ring. semanticscholar.org

Monodentate Coordination: Although part of a larger Schiff base, the this compound moiety can sometimes lead to monodentate coordination if other potential donor sites on the ligand are sterically hindered or electronically unfavorable.

Polydentate Coordination: Ligands can be designed to be tridentate or tetradentate, offering multiple binding sites to a single metal ion or bridging multiple metal centers. ucl.ac.ukresearchgate.net

An interesting aspect of ligand behavior was observed in the synthesis of a silver(I) complex, where one of the imine ligands underwent an unexpected hydrolytic cleavage, followed by a homo-coupling of the this compound fragments to form a new imine ligand in situ. mdpi.com This demonstrates that the metal ion can actively promote transformations in the ligand during complexation. mdpi.com

The choice of the metal ion is a critical factor that determines the structure, stability, and properties of the final complex. Different metal ions have distinct coordination preferences in terms of coordination number and geometry. nih.gov

Ag(I): Silver(I) commonly forms linear two-coordinate complexes, but three- and four-coordinate geometries are also known. scielo.org.za In complexes with Schiff bases derived from this compound, Ag(I) has been shown to form four-coordinate complexes with a distorted trigonal pyramidal geometry. mdpi.comresearchgate.net

Cu(II): Copper(II) is highly versatile and can adopt various geometries, with square planar and distorted tetrahedral being common. rsc.orgnih.gov In a complex with a ligand from o-vanillin and this compound, Cu(II) adopts a nearly square planar environment. rsc.org The Jahn-Teller effect often leads to distorted geometries in six-coordinate Cu(II) complexes.

Zn(II): As a d¹⁰ ion, Zinc(II) does not have crystal field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It typically favors a tetrahedral coordination environment, as seen in a complex with a poly-functional ligand derived from o-vanillin and this compound. rsc.orgnih.gov

Lanthanides (Er(III), La(III), Yb(III)): Lanthanide ions are hard Lewis acids and typically have high coordination numbers (8, 9, or more). Their coordination chemistry with this compound derivatives has been explored, leading to the synthesis of complexes like [M(L)(H₂O)Cl₂]Cl·xH₂O, where M = Yb(III), and [M(L)(NO₃)₃]·xH₂O for M = Er(III) and La(III). researchgate.net

Ru(III): Ruthenium can exist in multiple oxidation states and forms stable octahedral complexes. Ru(III) complexes with ligands derived from this compound have been synthesized, forming structures such as [Ru(L)(H₂O)Cl₂]Cl. researchgate.net The coordination chemistry of ruthenium with thiophene-containing ligands is also well-documented, often involving η⁵-coordination of the thiophene ring to the metal center. ucl.ac.uk

Structural Elucidation of this compound Complexes

Determining the precise three-dimensional structure and bonding within these metal complexes is essential for understanding their properties. This is accomplished through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. semanticscholar.org It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Several metal complexes of this compound derivatives have been successfully characterized using this technique.

[Cu(oVATPNH₂)₂] and [Zn(oVATPNH₂)₂]: The crystal structures of these complexes, where oVATPNH₂ is a ligand from o-vanillin and this compound, confirmed their coordination geometries. The Cu(II) complex exhibits a nearly square planar environment, while the Zn(II) complex shows a distorted tetrahedral arrangement. rsc.org

[Ag(L1)(L1a)]ClO₄: The structure of this Ag(I) complex was unequivocally determined, revealing a four-coordinate metal center and confirming the in situ formation of a new ligand (L1a) through homo-coupling. semanticscholar.orgmdpi.com

[Zn(DE)Cl₂] and [Cd(DE)Br₂]: X-ray studies of these complexes with a thiophene-derived Schiff base ligand revealed a distorted tetrahedral geometry around the Zn(II) and Cd(II) metal centers. nih.gov

The data obtained from these studies, including unit cell parameters and bond angles, are crucial for correlating structure with observed chemical and physical properties.

Spectroscopic methods provide valuable information about the coordination of the ligand to the metal ion.

FTIR Spectroscopy: In the infrared spectra of Schiff base ligands, the C=N (imine) stretching vibration is a key diagnostic peak. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating the involvement of the imine nitrogen in bonding. mdpi.comnih.gov For example, in Ag(I) complexes of (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine, the imine absorption band shifted to a lower frequency compared to the free ligand, confirming coordination. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes, when compared to the free ligands, show shifts in the absorption bands, which is indicative of complex formation. These spectra typically display bands corresponding to π–π* and n–π* transitions within the ligand, which are perturbed upon coordination. semanticscholar.org In acetonitrile (B52724) solution, Ag(I) complexes exhibited red-shifted absorption bands attributable to π–π* and n–π* transitions of the imine and pyridine rings. mdpi.comscielo.org.za

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. It has been employed to characterize complexes of Cu(II) and Zn(II) with ligands derived from o-vanillin and this compound. rsc.org

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as Cu(II) (d⁹) complexes. The EPR spectra provide information about the electronic environment of the unpaired electron and can help to elucidate the geometry of the copper center. rsc.org

NMR Spectroscopy: While not listed in the heading, Nuclear Magnetic Resonance (¹H and ¹³C NMR) is widely used to characterize the diamagnetic metal complexes (like those of Zn(II) and Ag(I)) and the ligands themselves. mdpi.comnih.gov The chemical shifts of protons near the coordination site change upon complexation, providing evidence of bonding. nih.gov

Influence of Metal Coordination on Electronic and Chemical Properties

The coordination of metal ions to ligands derived from this compound profoundly alters the electronic distribution and chemical reactivity of the ligand. The formation of a coordinate bond, typically involving the nitrogen atom of the amine or a derivative like an imine, and potentially the sulfur atom of the thiophene ring or other donor atoms within the ligand structure, induces significant changes in spectroscopic, geometric, and electrochemical properties. These modifications are fundamental to the functionality of the resulting metal complexes in areas such as catalysis and materials science.

Upon complexation, the electron density within the this compound derivative is redistributed, leading to measurable shifts in its spectroscopic signatures. These changes serve as powerful diagnostic tools for confirming coordination and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In Schiff base ligands derived from this compound, the C=N (imine) stretching frequency is a key diagnostic peak. Coordination of the imine nitrogen to a metal center typically leads to a decrease in the C=N stretching frequency. mdpi.comsemanticscholar.org This shift to lower wavenumbers indicates a weakening of the imine bond due to the donation of electron density from the nitrogen to the metal ion. For instance, in silver(I) complexes of imine derivatives of this compound, the imine absorption bands shifted to lower frequencies compared to the free ligands, suggesting coordination through the imine nitrogen. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons in the vicinity of the coordinating atoms are highly sensitive to the electronic environment. In the ¹H NMR spectra of metal complexes, protons on the carbon adjacent to the coordinating nitrogen atom (the -CH₂- group) and any imine protons often experience a downfield shift (to higher ppm values). mdpi.com This deshielding effect confirms the coordination of the nitrogen atom to the metal center. For example, in a silver(I) complex, the signals for the -CH₂- protons and the imine proton showed significant downfield shifts relative to the free ligand's resonance peaks. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these ligands, which typically feature π–π* and n–π* transitions, are also altered upon metal coordination. semanticscholar.org Complexation often results in a bathochromic (red) shift of these absorption bands. mdpi.comsemanticscholar.org This phenomenon is attributed to the stabilization of the π* orbitals or destabilization of the π and n orbitals upon coordination, which reduces the energy gap for electronic transitions. Studies on Ag(I), Cu(II), and Zn(II) complexes have reported such red shifts in the UV-Vis spectra compared to the free ligands. mdpi.comsemanticscholar.orgrsc.org

| Complex/Ligand | Metal Ion | Key IR Band (cm⁻¹) ν(C=N) | Key ¹H NMR Shift (ppm) (Azomethine H) | Key UV-Vis λmax (nm) |

|---|---|---|---|---|

| (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine (L¹) | Free Ligand | >1609 | ~8.4 | <292, <365 |

| [Ag(L¹)(L¹ᵃ)]ClO₄ (1) | Ag(I) | 1609 | 8.54, 8.63 | 292, 365 |

| (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine (L²) | Free Ligand | >1620 | - | - |

| [Ag(L²)₂]ClO₄ (2) | Ag(I) | 1620 | Downfield Shift | Red-shifted vs L² |

| oVATPNH₂ Ligand | Free Ligand | - | - | - |

| [Cu(oVATPNH₂)₂] | Cu(II) | Shifted | - | Shifted |

| [Zn(oVATPNH₂)₂] | Zn(II) | Shifted | - | Shifted |

The coordination of a this compound-derived ligand to a metal center imposes a specific three-dimensional arrangement, defined by the metal's coordination number and preferred geometry. X-ray crystallography studies have revealed various geometries, including distorted tetrahedral for Zn(II), nearly square planar for Cu(II), and distorted octahedral for Ti(IV) complexes. rsc.orgbohrium.comias.ac.in This geometric constraint directly influences the chemical reactivity of both the ligand and the metal center. Key bond lengths and angles provide quantitative insight into the metal-ligand interaction. For example, in silver(I) complexes, the Ag-N bond distances are typically in the range of 2.24 to 2.47 Å. mdpi.com

| Complex | Metal Ion | Coordination Geometry | Metal-N Bond Length (Å) | Metal-O Bond Length (Å) |

|---|---|---|---|---|

| [Cu(L¹)₂] (where HL¹ is a salicylaldimine derivative) | Cu(II) | Square Planar | ~2.001 | ~1.893 |

| [Cu(L²)₂] (where HL² is a salicylaldimine derivative) | Cu(II) | Square Planar | 1.959 - 1.966 | 1.917 - 1.922 |

| [Zn(oVATPNH₂)₂] | Zn(II) | Distorted Tetrahedral | - | - |

| Ti(IV) phenoxy-imine complexes | Ti(IV) | Distorted Octahedral | - | - |

| Quinoline Schiff Base Ag(I) Complexes (Q1, Q6, Q7, Q12) | Ag(I) | Distorted Pseudo Tetrahedral | 2.240 - 2.465 | 2.233 - 2.609 |

Coordination to a metal center can significantly enhance or alter the chemical reactivity of the this compound ligand. The metal can act as a Lewis acid, activating the ligand for subsequent reactions. This principle is exploited in catalysis. For instance, copper(II) complexes of salicylaldimine ligands derived from this compound have been employed as catalyst precursors for the oxidation of cyclohexane. ias.ac.in In this process, the metal center facilitates the formation of a reactive copper(II)-hydroperoxo intermediate. ias.ac.in Similarly, ruthenium complexes have been shown to catalyze the deaminative coupling of primary amines, including this compound, through a mechanism involving C-N bond activation, highlighting how coordination can enable bond-breaking and bond-forming processes that are otherwise inaccessible. marquette.edu Furthermore, the molar conductivity of these complexes in solution indicates their electrolytic nature, which is a direct consequence of the formation of charged metal-ligand species. mdpi.comresearchgate.net

Biological Activity and Medicinal Chemistry Applications of 2 Thiophenemethylamine Derivatives

Anticancer Research

The quest for novel and more effective anticancer agents has led to the investigation of a wide array of synthetic compounds, with 2-thiophenemethylamine derivatives emerging as a promising area of study. nih.gov These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, and research into their mechanisms of action and structure-activity relationships is paving the way for the development of new oncological therapies.

Cytotoxicity Against Various Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, HeLa, HepG-2)

Numerous studies have highlighted the potent cytotoxic activity of this compound derivatives against a panel of human cancer cell lines.

For instance, a series of synthesized thiophene (B33073) derivatives showed notable cytotoxicity against HeLa and HepG-2 cells. nih.gov One particular compound, referred to as compound 480, exhibited IC50 values of 12.61 μg/mL against HeLa cells and 33.42 μg/mL against HepG-2 cells. nih.gov Another study reported on an oxidovanadium(IV) complex incorporating a ligand derived from o-vanillin and this compound. This complex, [VOL2], demonstrated significant cytotoxicity against several cancer cell lines with the following IC50 values after 48 hours of treatment: 29.0 ± 1.7 µM for MDA-MB-231 (a triple-negative breast cancer cell line), 42.3 ± 4.7 µM for MCF-7 (a breast cancer cell line), and 50.4 ± 8.7 µM for MG-63 (a bone cancer cell line). researchgate.net

Furthermore, a copper complex of an o-vanillin Schiff base with this compound displayed high activity against both MCF-7 and MDA-MB-231 cell lines, with an IC50 value of 13.9 µM for MCF-7, which was more potent than the standard drug Cisplatin in that study. ajchem-a.com Similarly, other thiophene derivatives have shown cytotoxic activity with IC50 values under 30 µmol/l in breast cancer cells. nih.gov A series of N-acylhydrazones with a thiophene nucleus were evaluated against four human cancer cell lines, with cytotoxicity (IC50) values ranging from 0.82 to 12.90 μM. researchgate.net

The broad-spectrum cytotoxicity of these derivatives underscores their potential as a foundational structure for the development of new anticancer drugs.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Derivative/Complex | Cancer Cell Line | IC50 Value | Reference |

| Compound 480 | HeLa | 12.61 μg/mL | nih.gov |

| Compound 480 | HepG-2 | 33.42 μg/mL | nih.gov |

| [VOL2] | MDA-MB-231 | 29.0 ± 1.7 µM | researchgate.net |

| [VOL2] | MCF-7 | 42.3 ± 4.7 µM | researchgate.net |

| [VOL2] | MG-63 | 50.4 ± 8.7 µM | researchgate.net |

| Copper complex of o-vanillin Schiff base | MCF-7 | 13.9 µM | ajchem-a.com |

| Thiophene derivatives | Breast cancer cells | <30 µmol/l | nih.gov |

| N-acylhydrazone with thiophene nucleus | Human cancer cell lines | 0.82 to 12.90 μM | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative 2 | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) | mdpi.com |

Mechanisms of Anticancer Action (e.g., apoptosis induction, proliferation inhibition, WRN inhibition)

The anticancer effects of this compound derivatives are attributed to several underlying mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death, in cancer cells. For example, compound 480 was found to induce apoptosis by altering the mitochondrial membrane potential and increasing the level of reactive oxygen species (ROS). nih.gov Elevated ROS levels can lead to mitochondrial dysfunction, a key trigger for apoptosis. nih.govnih.gov

Similarly, the oxidovanadium(IV) complex [VOL2] was shown to increase ROS levels and induce apoptosis in the triple-negative breast cancer cell line MDA-MB-231. researchgate.net It also inhibited cell migration, another crucial aspect of cancer progression. researchgate.net

In addition to apoptosis induction, some thiophene derivatives have been found to inhibit cell proliferation by arresting the cell cycle. Studies have shown that certain thiophene derivatives can cause a G0/G1 phase cell cycle arrest in breast cancer cells. nih.gov The inhibition of specific enzymes crucial for cancer cell survival is another important mechanism. For instance, some derivatives have been investigated for their potential to inhibit Werner syndrome ATP-dependent helicase (WRN), a protein involved in DNA repair and replication, which is a target in certain cancers.

Structure-Activity Relationship (SAR) Studies in Oncology

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies investigate how modifications to the chemical structure of the molecule affect its biological activity, providing a roadmap for designing more effective drug candidates. nih.gov

Research has shown that the nature and position of substituents on the thiophene ring play a critical role in determining the anticancer efficacy. nih.gov For example, in a series of N-acylhydrazone derivatives, the presence of a hydroxyl group on an associated phenyl ring was found to be essential for their anticancer activity. researchgate.net

Furthermore, the type of metal ion in coordination complexes of this compound derivatives significantly influences their cytotoxic properties. The previously mentioned oxidovanadium(IV) complex and copper complexes demonstrate how the metal center can enhance the anticancer activity of the organic ligand. researchgate.netajchem-a.com The exploration of different substituents and their positions on the thiophene scaffold continues to be a key focus in the development of novel thiophene-based anticancer agents. dntb.gov.ua

Antimicrobial Research

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents. The rise of antibiotic-resistant bacteria has created an urgent need for new classes of antimicrobial drugs, and these thiophene-based compounds offer a promising avenue for development. frontiersin.org

Efficacy Against Bacterial Strains and Pathogens

Derivatives of this compound have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative pathogens.

In one study, a series of thiophene derivatives were evaluated for their antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov Several compounds exhibited promising activity, with MIC50 values ranging from 8 to 32 mg/L for these resistant strains. nih.gov Specifically, compounds designated as 4, 5, and 8 showed notable antibacterial effects. frontiersin.orgnih.gov

Another study reported on iminothiophene derivatives, with one compound in particular demonstrating greater potency than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Metal complexes of these derivatives have also shown significant antimicrobial activity. Silver(I) complexes of Schiff bases containing a thiophene moiety displayed notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, Salmonella typhimurium, P. aeruginosa, E. coli, and Klebsiella pneumoniae. researchgate.net

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Derivative/Complex | Bacterial Strain(s) | Efficacy (MIC/Activity) | Reference |

| Thiophene derivatives 4, 5, 8 | Colistin-resistant A. baumannii | MIC50: 16-32 mg/L | nih.gov |

| Thiophene derivatives 4, 5, 8 | Colistin-resistant E. coli | MIC50: 8-32 mg/L | nih.gov |

| Iminothiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Silver(I) Schiff base complexes | MRSA, S. aureus, S. typhimurium, P. aeruginosa, E. coli, K. pneumoniae | Notable antibacterial activity | researchgate.net |

| Thiophene derivatives 7b, 8 | Various Gram-positive and Gram-negative bacteria | Activity comparable to ampicillin (B1664943) and gentamicin | researchgate.net |

Investigation of Underlying Antimicrobial Mechanisms

The antimicrobial action of this compound derivatives is being investigated to understand how they combat bacterial pathogens. One key mechanism appears to be the disruption of the bacterial cell membrane. nih.gov

Studies on thiophene derivatives active against colistin-resistant A. baumannii and E. coli revealed that treatment with these compounds led to increased membrane permeabilization. nih.gov This disruption of the cell's protective outer layer can lead to cell death. In addition to membrane damage, these derivatives were also found to reduce the adherence of bacteria to host cells, an important step in the infection process. nih.gov

Molecular docking studies have suggested that these compounds may interact with and inhibit the function of outer membrane proteins (OMPs) that are crucial for bacterial survival and virulence. nih.gov For instance, some thiophene derivatives showed a strong binding affinity for OMPs like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. nih.gov The presence of a thiophene ring, an amide group, and other specific structural features appears to be important for these interactions. frontiersin.org Further research into these mechanisms will be vital for the development of effective antimicrobial therapies based on this chemical scaffold.

Enhancement of Antimicrobial Activity through Metal Complexation

The antimicrobial efficacy of this compound derivatives can be significantly enhanced through complexation with metal ions. researchgate.netnih.govnih.gov Schiff bases derived from this compound, when complexed with transition metals such as cobalt (II), copper (II), nickel (II), and zinc (II), have demonstrated potent and broad-spectrum antimicrobial activity. researchgate.netnih.govnih.gov These metal complexes often exhibit greater biological activity than the free ligands, a phenomenon attributed to the principles of chelation theory. nih.govnih.gov

Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the entire chelate ring. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the penetration of the complex through the lipid layer of the microbial membrane. nih.gov

Interactive Table: Antimicrobial Activity of this compound Metal Complexes

| Metal Complex | Organism | Activity | Reference |

|---|---|---|---|

| Co(III), Ni(II), Cu(II) complexes of thiophene‐2‐ethylamine based Schiff bases | Bacteria and Fungi | Prominent | researchgate.net |

| Co(II), Cu(II), Zn(II), Ni(II) complexes of thiophene derived Schiff bases | E. coli, S. flexneri, P. aeruginosa, S. typhi, S. aureus, B. subtilis, and various fungi | Significant | nih.govnih.gov |

Anti-inflammatory Properties and Related Biological Activities

Derivatives of this compound have emerged as promising candidates for the development of new anti-inflammatory agents. nih.govnih.gov The thiophene ring is a key structural feature in several known anti-inflammatory drugs, and its incorporation into novel molecular frameworks continues to be a successful strategy in medicinal chemistry. nih.gov

A series of thiophen-2-ylmethylene-based derivatives incorporating various nitrogenous heterocyclic rings has been synthesized and evaluated for in vivo anti-inflammatory activity. nih.gov Some of these compounds displayed a rapid onset and long duration of anti-inflammatory potency, even exceeding that of the standard drug celecoxib. nih.gov The mechanism of action for many of these derivatives is linked to the inhibition of pro-inflammatory mediators. For instance, certain compounds have shown a remarkable ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in the inflammatory cascade. nih.gov

Molecular docking studies have provided insights into the binding interactions of these derivatives with the active site of TNF-α, helping to rationalize their anti-inflammatory effects. nih.gov The presence of specific substituents on the thiophene ring and the nature of the heterocyclic moiety have been shown to be crucial for activity. nih.gov

Neuroprotective Effects and Receptor Antagonism (e.g., Serotonin (B10506) 5-HT1A Receptor Antagonists)

This compound derivatives have been investigated for their potential neuroprotective effects, particularly in the context of ischemic cell damage. cookechem.comsigmaaldrich.comsigmaaldrich.com One of the key mechanisms underlying this activity is their ability to act as antagonists of the serotonin 5-HT1A receptor. cookechem.comsigmaaldrich.comsigmaaldrich.com

Antagonism of the 5-HT1A receptor has been shown to be a viable strategy for neuroprotection. nih.gov By blocking these receptors, certain this compound derivatives can modulate serotonergic neurotransmission and protect neuronal cells from damage. cookechem.comsigmaaldrich.comsigmaaldrich.com The development of dual-acting compounds that combine 5-HT1A receptor antagonism with other activities, such as serotonin reuptake inhibition, represents a promising approach for creating novel antidepressants with rapid onset of action. unav.edu

Furthermore, some derivatives have demonstrated the ability to reduce proliferation, migration, and metastasis formation in melanoma cells, suggesting a broader potential in cancer therapy that may be linked to their effects on cellular signaling pathways. csic.es

Role in Biomimetic Models for Metal Detoxification and Oxidative Stress

Triazole-linked-thiophene conjugates derived from this compound have been utilized as biomimetic models to study the processes of metal detoxification and oxidative stress, particularly those involving metallothionein (B12644479). cookechem.comsigmaaldrich.comfishersci.fiscientificlabs.co.ukdv-expert.org Metallothioneins are cysteine-rich proteins that play a crucial role in binding and detoxifying heavy metals and scavenging reactive oxygen species (ROS).

The thiophene and triazole moieties in these synthetic models can mimic the metal-binding and redox-active properties of the cysteine residues in metallothioneins. By studying the interactions of these model compounds with metal ions and their behavior under conditions of oxidative stress, researchers can gain valuable insights into the mechanisms of metal homeostasis and the cellular response to oxidative damage. lookchem.com

Certain cytokinin derivatives incorporating a this compound moiety have also shown protective effects against chemically-induced oxidative stress. lookchem.com These compounds were able to significantly protect human skin cells against UV radiation in vitro, highlighting the potential of this compound derivatives in mitigating oxidative damage. lookchem.com

Interactions with Biomolecules

The biological activities of this compound derivatives are intrinsically linked to their interactions with key biomolecules such as DNA and proteins. Understanding these interactions at a molecular level is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.

DNA Binding Studies (e.g., CT-DNA intercalation)

Several studies have demonstrated that this compound derivatives, particularly their metal complexes, can interact with calf thymus DNA (CT-DNA). sigmaaldrich.comdntb.gov.uaresearchgate.net The primary mode of interaction is often found to be intercalation, where the planar aromatic structure of the thiophene moiety inserts itself between the base pairs of the DNA double helix. dntb.gov.uaresearchgate.net

This intercalative binding can lead to significant conformational changes in the DNA structure, potentially interfering with DNA replication and transcription processes, which may contribute to the cytotoxic and antimicrobial activities of these compounds. researchgate.net The binding affinity of these derivatives to CT-DNA can be quantified using techniques such as UV-Vis absorption titration and fluorescence spectroscopy. researchgate.net The binding constants (Kb) obtained from these studies provide a measure of the strength of the interaction. For example, silver(I) pyridinyl complexes with a thiophene moiety have been shown to bind to CT-DNA. sigmaaldrich.comdntb.gov.ua

Protein Binding Studies (e.g., BSA quenching mechanism)

The interaction of this compound derivatives with proteins, such as bovine serum albumin (BSA), has also been a subject of investigation. dntb.gov.uaresearchgate.net BSA is often used as a model protein for studying drug-protein interactions as it is structurally similar to human serum albumin (HSA), the main protein carrier in human blood plasma. nih.gov

Fluorescence quenching studies are commonly employed to investigate the binding of these compounds to BSA. The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, is quenched upon binding of a small molecule. The mechanism of quenching can be either static, resulting from the formation of a ground-state complex between the quencher and the fluorophore, or dynamic, resulting from collisional encounters. nih.govresearchgate.net

Studies on Ag(I) complexes of Schiff bases containing a thiophene moiety have revealed a modest binding affinity for BSA, with the interaction proceeding through a static quenching mechanism. researchgate.net The binding constants and the number of binding sites can be determined from the fluorescence data, providing valuable information about the pharmacokinetics and biodistribution of these potential therapeutic agents. nih.govresearchgate.net

Antioxidant Activity (e.g., DPPH, FRAP assays)

The antioxidant potential of this compound derivatives has been a subject of significant research, with studies frequently employing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays to evaluate their efficacy. These assays are standard methods for determining the free radical scavenging and reducing capabilities of chemical compounds.

Derivatives of this compound, particularly Schiff bases, have demonstrated notable antioxidant properties. For instance, Schiff bases derived from the condensation of this compound with various aldehydes have been synthesized and evaluated. In one study, a series of Schiff base ligands (L1, L2, and L3) were prepared and their antioxidant activities were assessed. The results indicated that compound L1 exhibited superior antioxidant activity compared to L2 and L3. Current time information in Bangalore, IN. Another study on Schiff bases of this compound reported their potential as antidiabetic and antioxidant agents, highlighting their capacity to scavenge free radicals in DPPH and FRAP assays. semanticscholar.org

The antioxidant activity of these compounds is often attributed to their chemical structure, particularly the presence of the thiophene ring and the azomethine group (-CH=N-) in Schiff bases. These structural features can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. The nature and position of substituents on the aromatic rings of the Schiff base can also significantly influence the antioxidant capacity.

In a study of Ag(I) complexes with imine derivatives of this compound, the antioxidant activity was evaluated using DPPH, FRAP, and nitric oxide (NO) scavenging assays. While the compounds showed concentration-dependent radical scavenging, their activity was found to be less potent than the standard antioxidant, Trolox. researchgate.net This suggests that while the this compound scaffold contributes to antioxidant potential, further structural modifications are necessary to enhance this activity.

Furthermore, research on aminothiophene-containing Schiff base metal complexes has provided quantitative data on their antioxidant effects. A study involving Co(II) and Pd(II) complexes of a Schiff base derived from methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and 5-bromo-2-hydroxybenzaldehyde revealed that the Pd(II) complex, in particular, exhibited significant antioxidant activity. nih.gov The IC50 values from the DPPH assay, which represent the concentration required to inhibit 50% of the DPPH radicals, along with results from other antioxidant assays, are summarized in the table below.

Table 1: Antioxidant Activity of a 2-Aminothiophene Schiff Base and its Metal Complexes

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | CUPRAC (µg TE/mL) | FRAP (Abs) |

|---|---|---|---|---|

| Schiff Base (L) | >100 | 10.63 ± 0.01 | 4.88 ± 0.08 | 0.45 ± 0.02 |

| Co(II) complex | >100 | 8.98 ± 0.04 | 6.54 ± 0.02 | 0.55 ± 0.01 |

| Pd(II) complex | 6.75 ± 0.02 | 1.25 ± 0.05 | 7.55 ± 0.04 | 0.66 ± 0.12 |

| BHA (standard) | 5.46 ± 0.03 | 1.62 ± 0.01 | 7.32 ± 0.11 | 5.46 ± 0.03 |

| Ascorbic Acid (standard) | 4.70 ± 0.01 | 1.30 ± 0.03 | 6.95 ± 0.03 | 4.70 ± 0.01 |

Data sourced from: nih.gov

Development of Novel Therapeutic Agents Based on this compound Scaffolds

The this compound scaffold is a versatile building block in medicinal chemistry, serving as a foundation for the development of a wide array of novel therapeutic agents targeting various diseases. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, offering similar physicochemical properties with the potential for improved metabolic stability and unique biological activities. cognizancejournal.com This has led to its incorporation into drugs with diverse pharmacological actions, including antipsychotic, anticancer, and anti-inflammatory effects. nih.govencyclopedia.pub

A significant application of the this compound scaffold is in the development of agents for central nervous system (CNS) disorders. For instance, it has been used in the synthesis of potent serotonin 5-HT1A receptor antagonists, which have shown neuroprotective effects against ischemic cell damage. sigmaaldrich.comnih.gov The structural features of the this compound moiety are crucial for the interaction with the receptor and the resulting therapeutic effect.

In the field of oncology, derivatives of this compound have been investigated as potential anticancer agents. An oxidovanadium(IV) complex incorporating a ligand derived from this compound and o-vanillin was synthesized and evaluated for its cytotoxic activity. conicet.gov.ar This complex demonstrated activity against several tumor cell lines, highlighting the potential of such metal-based derivatives in cancer therapy. conicet.gov.ar

The scaffold has also been utilized in the design of antithrombotic drugs. A study on pyrazinyl-substituted aminoazoles as covalent inhibitors of thrombin reported that compounds featuring an α-chlorinated this compound moiety exhibited remarkable thrombin inhibition, with IC50 values in the nanomolar range. acs.org This indicates the critical role of the this compound fragment in achieving high-potency inhibition of key enzymes in the coagulation cascade. acs.org

The versatility of the this compound scaffold is further demonstrated by its use in creating fluorescent sensors for detecting metal ions, such as a naphthalene-thiophene hybrid molecule for detecting Zn2+ and a naphthalimide derivative for sensing Pd2+. sigmaaldrich.com While not direct therapeutic agents, these tools are invaluable in biological research and diagnostics.

The following table provides examples of therapeutic agents and experimental compounds derived from the this compound scaffold, along with their therapeutic targets and reported activities.

Table 2: Examples of Therapeutic Agents and Experimental Compounds Based on the this compound Scaffold

| Compound Class | Therapeutic Target | Reported Activity/Application | Reference |

|---|---|---|---|

| Pyrazinyl-substituted aminoazoles | Thrombin | Anticoagulant; IC50 values as low as 0.7 nM | acs.org |

| Oxidovanadium(IV) complex | Cancer cells (MG-63, MCF7, MDA-MB-231) | Cytotoxic activity | conicet.gov.ar |

| Triazole-linked-thiophene conjugates | Metal detoxification/oxidative stress model | Biomimetic model for metallothionein studies | sigmaaldrich.com |

| Serotonin 5-HT1A receptor antagonists | 5-HT1A receptor | Neuroprotective effects against ischemic cell damage | sigmaaldrich.com |

Applications in Materials Science and Advanced Technologies

Utilization as Building Blocks for Advanced Materials

2-Thiophenemethylamine serves as a fundamental building block for the synthesis of advanced materials. ontosight.aismolecule.com Its amine functionality allows it to be readily incorporated into larger molecular structures, while the thiophene (B33073) ring imparts specific electronic and physical properties to the resulting material. ontosight.ai This has led to its use in the development of novel organic semiconductors, polymers, and resins with tailored characteristics. researchgate.net For instance, it has been employed in the synthesis of tri-functional bio-benzoxazine monomers and other complex heterocyclic compounds intended for specialized applications in materials science. researchgate.net

Role in Organic Electronics and Photovoltaics

The electronic properties of the thiophene ring make this compound a candidate for applications in organic electronics. smolecule.com Thiophene derivatives are known for their utility in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells, where their electrical conductivity and ability to participate in π-π stacking interactions are advantageous. smolecule.com

Ligand Replacement in Hybrid Solar Cells (e.g., poly(3-hexylthiophene)/CdSe)

A significant application of this compound is as a ligand replacement in hybrid solar cells, particularly those based on a poly(3-hexylthiophene)/Cadmium Selenide (P3HT/CdSe) architecture. acs.orgsigmaaldrich.com In these devices, the interface between the organic polymer (P3HT) and the inorganic semiconductor nanorods (CdSe) is critical for performance. acs.orgdtu.dknih.gov The original long-chain ligands on the CdSe nanorods can impede charge transport.

Research has demonstrated that replacing these original ligands with smaller molecules like this compound can dramatically enhance device efficiency. acs.orgdtu.dknih.gov The size and chemical nature of the ligand affect charge transport at interfaces and the dispersion of the nanoparticles within the polymer matrix. acs.orgnih.gov Studies show that this compound, along with pyridine (B92270), has shown significant potential in this area. acs.orgdtu.dknih.gov With the right combination of ligands, the power conversion efficiency of these hybrid solar cells was improved by a factor of six after the ligand exchange process. acs.orgdtu.dknih.gov

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Application | Ligand replacement in P3HT/CdSe hybrid solar cells | This compound is a potential replacement for original surface ligands. | acs.orgdtu.dknih.gov |

| Mechanism | Improves charge transport at particle/polymer interfaces. | Ligand size and chemical structure are key criteria for optimizing performance. | acs.orgnih.gov |

| Performance Improvement | Power Conversion Efficiency (PCE) | PCE improved by a factor of 6 after ligand exchange with the right ligand combination. | acs.orgdtu.dknih.gov |

Integration into Optoelectronic Polyurethanes

This compound is utilized as a reactant in the synthesis of optoelectronic segmented polyurethanes. sigmaaldrich.comdv-expert.orgchemicalbook.comscientificlabs.co.ukcookechem.com These materials are designed to have specific optical and electronic properties, making them suitable for applications in optoelectronic devices. The incorporation of the thiophene moiety from this compound into the polyurethane backbone is key to achieving these desired functionalities. chemicalbook.comscientificlabs.co.uk

Polymer Modification and Cross-linking

The reactive amine group of this compound allows it to be used for polymer modification and as a cross-linking agent, enhancing the thermal and mechanical properties of various polymers. nih.govmdpi.comresearchgate.net

Synthesis of Cross-linked Polypropylene (B1209903)

Novel methods for synthesizing cross-linked polypropylene (PP) have been developed using this compound (TMA) as a precursor. nih.govmdpi.comresearchgate.net The process involves grafting TMA onto a maleated polypropylene (PPgMA) backbone. mdpi.com This thiophene-functionalized polypropylene is then cross-linked with 1,1'-(methylenedi-4,1-phenylene)bismaleimide (BM) through a Diels-Alder reaction. nih.govmdpi.com

Research comparing this system to one using an imidazole-based precursor found that while the imidazole (B134444) showed higher reactivity, both resulting cross-linked products exhibited superior melt properties and thermal stability compared to the original polypropylene. nih.govresearchgate.net The degree of cross-linking was found to increase with higher annealing temperatures. nih.govresearchgate.net This method provides a pathway to tune the properties of polypropylene for more demanding, high-temperature applications. researchgate.net

| Precursor | Cross-linking Agent | Reaction Type | Key Finding | Source |

|---|---|---|---|---|

| This compound (TMA) | 1,1'-(methylenedi-4,1-phenylene)bismaleimide (BM) | Diels-Alder | Successfully creates cross-linked polypropylene with superior melt properties and thermal stability. | nih.govmdpi.comresearchgate.net |

| 1-(3-aminopropyl)imidazole (API) | 1,1'-(methylenedi-4,1-phenylene)bismaleimide (BM) | Diels-Alder / Michael Addition | Shows higher reactivity and achieved a higher degree of cross-linking at 150°C compared to the TMA-based product. | nih.govresearchgate.net |

Development of Sulfur-Containing Polybenzoxazines

This compound serves as a critical amine source for synthesizing novel sulfur-containing benzoxazine (B1645224) monomers. researchgate.netkisti.re.kr These monomers can then be polymerized to form polybenzoxazines, a class of high-performance phenolic resins. researchgate.netdntb.gov.ua The incorporation of the thiophene ring from this compound into the polymer structure results in thermosetting materials with outstanding thermal stability. researchgate.netdntb.gov.uanih.gov

For example, a bisbenzoxazine resin synthesized from daidzein (B1669772), this compound, and paraformaldehyde demonstrated a high carbon residue rate of 62.8% and a low heat release capacity of 33 J/gK, indicating excellent thermal stability and flame retardancy without the need for additional flame retardants. dntb.gov.uanih.gov Analysis of the decomposition process revealed that the stability is due to reliable thioether bonds and stable di-substituted structures formed during polymerization. researchgate.net

| Monomer Source | Resulting Polymer | Key Thermal Properties | Source |

|---|---|---|---|

| Daidzein, this compound, paraformaldehyde | Sulfur-containing polybenzoxazine | High carbon residue rate (62.8%) | dntb.gov.uanih.gov |

| Daidzein, this compound, paraformaldehyde | Sulfur-containing polybenzoxazine | Low heat release capacity (33 J/gK) | dntb.gov.uanih.gov |

| This compound | Sulfur-containing polybenzoxazine | Outstanding thermal stability due to stable thioether bonds and cross-linked structures. | researchgate.net |

Computational and Theoretical Studies of 2 Thiophenemethylamine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying thiophene-based compounds, including 2-thiophenemethylamine and its derivatives. It offers a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties.

DFT calculations are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For derivatives of this compound, such as Schiff bases formed by its condensation with other molecules like o-vanillin, DFT methods are employed to predict bond lengths, bond angles, and torsion angles. researchgate.netconicet.gov.ar These theoretical structures can then be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netrsc.org

In one study, the crystal structure of a Schiff base derived from o-vanillin and this compound (oVATPNH2) was determined and showed a peculiar rotational disorder in the thiophene (B33073) ring. conicet.gov.ar The asymmetric unit contained two independent molecules, which were found to be structurally very similar. conicet.gov.ar DFT calculations are also used to investigate the electronic structure, providing a map of the electron distribution within the molecule and helping to understand its reactivity and intermolecular interactions. escholarship.orgrsc.org For instance, DFT has been used to support the expected geometry of thiophene Schiff base ligands, confirming their coordination style in metal complexes. researchgate.net

A significant application of DFT in the study of this compound derivatives is the simulation of vibrational (FTIR and Raman) and electronic (UV-Vis) spectra. researchgate.netrsc.orgrsc.orgunlp.edu.ar By calculating the vibrational frequencies and electronic transition energies, researchers can make detailed assignments of the experimental spectra. researchgate.netmincyt.gob.ar For example, theoretical studies based on DFT have been crucial in interpreting the spectroscopic data of oxidovanadium(IV) and other transition metal complexes with ligands derived from this compound. rsc.orgrsc.orgunlp.edu.ar This computational assistance helps to confirm the coordination of the ligand to the metal ion and to understand how the electronic structure is perturbed upon complexation. researchgate.net The calculated spectra often show good agreement with experimental data, validating the optimized geometries and electronic structures. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. libretexts.orgimperial.ac.uk The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic properties. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org

For derivatives of this compound, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their distributions. researchgate.netcore.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. libretexts.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. sapub.org This analysis is particularly important in the design of materials for electronic applications, such as conjugated polymers containing thiophene units, where the band gap is a critical parameter. core.ac.ukresearchgate.net

Calculated Frontier Orbital Energies and Energy Gaps for Thiophene Oligomers (DFT B3LYP/6-31G(d))

| Thiophene Oligomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Monomer | -6.19 | -1.28 | 4.91 |

| Dimer | -5.65 | -2.02 | 3.63 |

| Trimer | -5.41 | -2.35 | 3.06 |

| Tetramer | -5.26 | -2.55 | 2.71 |